N,N'-Bis-(benzothiazol-3-yl)piperazine is a synthetic compound that features a piperazine core substituted with two benzothiazole moieties. This compound is part of a larger class of piperazine derivatives, which are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The compound's structure is characterized by the presence of sulfur and nitrogen atoms, which contribute to its pharmacological potential.
The compound can be synthesized through various chemical processes involving benzothiazole and piperazine derivatives. These precursors are often derived from commercially available chemicals or synthesized through established organic reactions.
N,N'-Bis-(benzothiazol-3-yl)piperazine falls under the classification of heterocyclic compounds, specifically those containing both nitrogen and sulfur in their structure. It is categorized as a piperazine derivative due to the presence of the piperazine ring, which is a common scaffold in medicinal chemistry.
The synthesis of N,N'-Bis-(benzothiazol-3-yl)piperazine typically involves the following steps:
N,N'-Bis-(benzothiazol-3-yl)piperazine has a molecular formula of C18H16N4S2. Its structure consists of:
N,N'-Bis-(benzothiazol-3-yl)piperazine can undergo various chemical reactions typical for piperazine derivatives:
These reactions are generally facilitated by adjusting temperature, solvent choice, and reaction time to optimize yield and selectivity.
The mechanism of action for N,N'-Bis-(benzothiazol-3-yl)piperazine is primarily attributed to its interaction with various biological targets:
Quantitative data regarding its efficacy often include IC50 values derived from cell viability assays, which measure the concentration required to inhibit cell growth by 50%.
N,N'-Bis-(benzothiazol-3-yl)piperazine has several potential applications in scientific research:
Systematic Nomenclature: The compound is formally designated as 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole according to IUPAC conventions [1] [6]. This name reflects the connectivity between the piperazine core (position 1,4) and two benzothiazole heterocycles via nitrogen atoms. Notably, nomenclature discrepancies exist in commercial and pharmacological contexts, where it is frequently termed N,N'-Bis-(benzothiazol-3-yl)piperazine or 1,4-bis(benzo[d]isothiazol-3-yl)piperazine [2] [8]. These variations arise from differing interpretations of benzothiazole atom numbering, particularly whether bonding occurs at N1 or C3.
Molecular Formula & Structural Features:
Table 1: Atomic Composition and Bonding Analysis
Atom Type | Count | Bond Type | Count |
---|---|---|---|
Carbon (C) | 18 | C-N (aliphatic) | 8 |
Hydrogen (H) | 16 | C-N (heterocyclic) | 4 |
Nitrogen (N) | 4 | C-S | 2 |
Sulfur (S) | 2 | C-C (aromatic) | 24 |
Solid-State Properties:
Spectroscopic Profiles:
Table 2: Summary of Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
FTIR | 1595 cm⁻¹ | C=N (benzothiazole) |
1258 cm⁻¹ | C–N (piperazine) | |
695 cm⁻¹ | C–S bend | |
¹H NMR | δ 7.25–8.05 (multiplet) | Benzothiazole aromatic protons |
δ 3.85–4.15 (broad) | Piperazine –CH₂– | |
¹³C NMR | δ 167.5 | Imine carbon (C3 of benzothiazole) |
δ 121.0–132.0 | Aromatic carbons |
Regioisomerism in Benzothiazole Bonding: The 3-position of benzothiazole is electronically favored for nucleophilic attack due to quinoid-like charge distribution. Alternative bonding at N1 (thermodynamically disfavored) would yield N-alkylated benzothiazolium salts, altering electronic properties [9]. Experimental evidence confirms exclusive C3-linkage via:
Substituent Impact on Physicochemical/Biological Properties:
Table 3: Impact of Benzothiazole Substituents on Hybrid Properties
Substituent Position | Group | Melting Point Trend | Solubility in DMSO | Biological Activity (Example) |
---|---|---|---|---|
C6 (benzothiazole) | –OCH₃ | Decrease (~105°C) | Significant increase | Moderate anticancer activity (IC₅₀ 12 µM) |
C6 | –NO₂ | Increase (~135°C) | Slight decrease | Enhanced DNA binding affinity |
C2 (piperazine) | –CH₃ | Minimal change | Unchanged | Reduced dopamine receptor affinity |
Synthetic Accessibility: Microwave-assisted synthesis achieves >95% purity in <2 minutes via nucleophilic aromatic substitution, exploiting the C3 electrophilicity of benzothiazole activated by the N⁺=C–S– resonance [5] [9]. Traditional reflux methods require 12–24 hours, yielding ~85% purity due to oxidative by-products [9].
Comprehensive Synonym Listing
Table 4: Standardized Identifiers and Synonyms
Synonym | Context of Use |
---|---|
Ziprasidone EP Impurity P | Pharmacopeial standards [2] |
3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | Chemical databases [6] |
Lurasidone DBI Piperazine Impurity | Pharmaceutical QC [6] |
1,4-Bis(benzo[d]isothiazol-3-yl)piperazine | Synthetic chemistry [1] |
CAS 223586-82-1 | Regulatory/commercial [1] [8] |
This systematic characterization establishes N,N'-Bis-(benzothiazol-3-yl)piperazine as a symmetric, moderately lipophilic scaffold with tunable properties via benzothiazole substitution. Its crystallographic and spectroscopic signatures provide benchmarks for purity assessment in pharmaceutical applications, notably as a specified impurity in antipsychotic agents like ziprasidone [2] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1